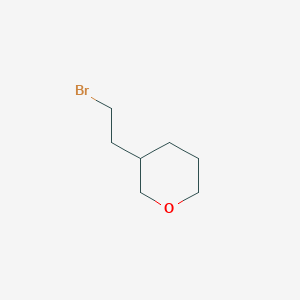

3-(2-bromoethyl)oxane

描述

属性

IUPAC Name |

3-(2-bromoethyl)oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c8-4-3-7-2-1-5-9-6-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZZBFQYYPWQMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromoethyl)oxane typically involves the bromination of an oxane derivative. One common method is the reaction of oxane with bromoethane in the presence of a strong base, such as sodium hydride, under reflux conditions. This reaction proceeds via nucleophilic substitution, where the oxane ring opens and subsequently closes to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, electrochemical methods have been explored for the preparation of bromoethyl derivatives, offering a more sustainable and efficient approach .

化学反应分析

Types of Reactions

3-(2-bromoethyl)oxane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The oxane ring can be oxidized to form lactones or reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Elimination: Strong bases like sodium ethoxide in ethanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in ether.

Major Products Formed

Substitution: Formation of 3-(2-hydroxyethyl)oxane or 3-(2-aminoethyl)oxane.

Elimination: Formation of 3-ethenyloxane.

Oxidation: Formation of 3-(2-bromoethyl)tetrahydropyran-2-one.

Reduction: Formation of 3-(2-hydroxyethyl)oxane.

科学研究应用

Scientific Research Applications

3-(2-bromoethyl)oxane has various applications in scientific research, particularly in organic chemistry and medicinal chemistry:

- Organic Synthesis : It serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo nucleophilic substitution makes it valuable for creating functionalized compounds.

- Biological Studies : The compound is being investigated for its potential interactions with biological systems. The bromoethyl group may facilitate covalent bonding with nucleophilic sites on proteins, potentially modulating their activity and influencing various biochemical pathways.

- Medicinal Chemistry : Due to its structural features, this compound is being explored as a candidate for drug development. Its unique reactivity could lead to the creation of new therapeutic agents targeting specific diseases.

The mechanism of action for this compound primarily involves its reactivity as a brominated compound. The bromine atom can be displaced during nucleophilic attack, allowing the formation of new bonds with biological targets. This property is crucial for understanding how the compound may influence enzyme activity or receptor function.

Potential Biological Applications

- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties, indicating that this compound may also possess such activities.

- Antioxidant Properties : Research indicates that related compounds demonstrate antioxidant effects, which could be beneficial in developing treatments for oxidative stress-related conditions.

作用机制

The mechanism of action of 3-(2-bromoethyl)oxane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-heteroatom bonds. This reactivity is exploited in various synthetic transformations, where the compound acts as a versatile intermediate. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

相似化合物的比较

Bromoethane (C₂H₅Br)

Bromoethane is a simple alkyl halide with a linear structure. Compared to 3-(2-bromoethyl)oxane, bromoethane lacks the cyclic ether moiety, resulting in lower boiling point (38.4°C) and higher volatility. Its reactivity in nucleophilic substitutions (e.g., SN2 reactions) is well-documented, but it is less sterically hindered than this compound, which may exhibit slower reaction kinetics due to the oxane ring’s conformational constraints .

3-Bromooxetane (C₃H₅BrO)

3-Bromooxetane is a four-membered cyclic ether with a bromine substituent. The smaller ring size induces significant ring strain, enhancing its reactivity in ring-opening polymerizations compared to the more stable six-membered oxane derivative. Safety data indicate that 3-bromooxetane requires stringent handling (e.g., impervious gloves, respiratory protection) due to its acute toxicity, whereas this compound’s hazards are less well-characterized but likely moderated by its larger, less strained structure .

3-(4-Bromophenyl)-3-methyloxetane

This oxetane derivative features a bromophenyl substituent, offering aromatic π-system interactions absent in this compound. The phenyl group enhances lipophilicity, making it more suitable for applications requiring hydrophobic interactions (e.g., drug delivery systems).

Physicochemical Properties

生物活性

3-(2-Bromoethyl)oxane, a bromoalkyl-substituted oxane compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the bromination of oxane derivatives. The compound can be synthesized through various methods, including radical bromodecarboxylation reactions and electrophilic bromination of oxanes. The presence of the bromoethyl group enhances its reactivity and potential for biological interactions.

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| This compound | C6H11BrO | Contains a bromoethyl group |

| 2-(Bromomethyl)oxane | C6H11BrO | Contains a bromomethyl group |

| 4-(Bromoethyl)oxane | C7H13BrO | Positioned differently on the oxane ring |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. Research indicates that compounds with similar structures can influence cellular pathways, potentially leading to therapeutic effects.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus . The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Cytotoxic Effects : Case studies have shown that derivatives of bromoalkyl oxanes can induce cytotoxicity in cancer cell lines. For instance, compounds structurally related to this compound demonstrated significant cytotoxic activity against breast cancer cell lines, causing cell cycle arrest and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxane derivatives. Results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics against resistant strains .

- Cytotoxicity in Cancer Research : Research highlighted in Marine Natural Products demonstrated that bromoalkyl derivatives could selectively target cancer cells while sparing normal cells. The study found that these compounds inhibited key signaling pathways associated with tumor growth .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that the presence of the bromoethyl group significantly enhances the biological activity of oxanes by improving their binding affinity to target proteins .

常见问题

Q. What are the established synthetic routes for 3-(2-bromoethyl)oxane, and how can reaction conditions be optimized?

this compound is typically synthesized via alkylation or substitution reactions. A common method involves reacting oxane derivatives with 1,2-dibromoethane in the presence of a base (e.g., cesium carbonate) in polar aprotic solvents like acetonitrile at elevated temperatures (75–85°C) . Purification often employs silica gel chromatography with ethyl acetate/hexane gradients (e.g., 1:3 ratio) to isolate the product. Optimization requires monitoring reaction progress via TLC or LCMS (e.g., m/z 269 [M+H]⁺) and adjusting stoichiometric ratios of reagents to minimize side products like di-alkylated byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization involves:

- NMR spectroscopy : NMR should show peaks for the oxane ring protons (δ 3.4–4.2 ppm) and the bromoethyl group (δ 3.6–3.8 ppm for CHBr).

- Mass spectrometry : LCMS or HRMS confirms the molecular ion peak (e.g., m/z 255.16 [M+H]⁺ for CHBrO) .

- Elemental analysis : Validate %C, %H, and %Br against theoretical values. Cross-referencing with analogs like 4-[4-(bromomethyl)phenyl]oxane (CAS 2953070-52-3) can resolve spectral ambiguities .

Advanced Research Questions

Q. What reaction mechanisms dominate when this compound interacts with nucleophiles, and how do solvent effects influence selectivity?

The bromoethyl group undergoes S2 substitution with strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO), yielding ether or thioether derivatives. In protic solvents (e.g., methanol), competing elimination reactions may occur, forming alkenes. Computational studies (DFT) can predict regioselectivity, while kinetic experiments (e.g., variable-temperature NMR) elucidate transition states . For example, reaction with sodium azide in DMF at 60°C produces 3-(2-azidoethyl)oxane with >90% selectivity .

Q. How does the thermal and hydrolytic stability of this compound impact experimental design?

- Thermal stability : Decomposition occurs above 120°C, releasing HBr. Differential scanning calorimetry (DSC) should be used to determine safe handling temperatures.

- Hydrolytic stability : The compound hydrolyzes slowly in aqueous acidic conditions (t ~24 h at pH 3) but rapidly in basic media (t <1 h at pH 12). Stability studies via HPLC (MeCN/water mobile phase) are critical for reactions involving aqueous workups .

Q. What analytical techniques resolve contradictions in spectral data for bromoethyl-substituted oxanes?

Contradictions (e.g., unexpected NMR shifts) may arise from conformational flexibility or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Assigns coupling between oxane ring and bromoethyl protons.

- Comparative analysis : Compare with structurally rigid analogs like 2-[2-(3-bromopropoxy)ethoxy]oxane (CAS 1823213-43-9) to identify environmental effects .

- Computational modeling : DFT simulations (e.g., Gaussian) predict chemical shifts and validate assignments .

Methodological Best Practices

Q. What safety protocols are essential when handling this compound in laboratory settings?

Q. How can researchers leverage this compound in synthesizing spirocyclic or polymer frameworks?

The bromoethyl group serves as a versatile linker:

- Spirocyclic systems : React with bifunctional nucleophiles (e.g., diamines) under high dilution to form spiro compounds (e.g., diazaspiro[3.5]nonane derivatives) .

- Polymerization : Use in step-growth polymerization with diols or dithiols to create polyethers or polythioethers. Monitor molecular weight via GPC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。